molecular formula C10H6N8O4 B13732017 2,5-Di(2H-tetrazol-5-yl)terephthalic acid

2,5-Di(2H-tetrazol-5-yl)terephthalic acid

Cat. No.: B13732017
M. Wt: 302.21 g/mol
InChI Key: YNZDQQMTXDYPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(2H-tetrazol-5-yl)terephthalic acid is a compound with the molecular formula C10H6N8O4 and a molecular weight of 302.20584 g/mol It is known for its unique structure, which includes two tetrazole rings attached to a terephthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid typically involves the reaction of terephthalic acid with sodium azide and ammonium chloride under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole rings .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(2H-tetrazol-5-yl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like DMF or acetonitrile under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the compound .

Mechanism of Action

The mechanism of action of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid involves its ability to form coordination complexes with metal ions. The tetrazole rings and the carboxylate groups on the terephthalic acid core act as ligands, binding to metal ions and forming stable structures. These complexes can exhibit unique properties, such as high adsorption capacity for gases like CO2 and C2H2, and selective separation of gas mixtures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(2H-tetrazol-5-yl)terephthalic acid is unique due to its combination of two tetrazole rings and two carboxylate groups, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

Molecular Formula

C10H6N8O4

Molecular Weight

302.21 g/mol

IUPAC Name

2,5-bis(2H-tetrazol-5-yl)terephthalic acid

InChI

InChI=1S/C10H6N8O4/c19-9(20)5-1-3(7-11-15-16-12-7)6(10(21)22)2-4(5)8-13-17-18-14-8/h1-2H,(H,19,20)(H,21,22)(H,11,12,15,16)(H,13,14,17,18)

InChI Key

YNZDQQMTXDYPLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C2=NNN=N2)C(=O)O)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.